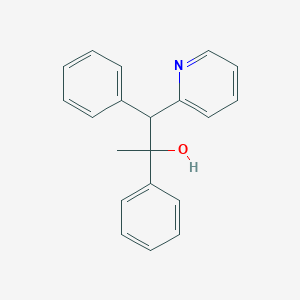
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that features a unique structure combining phenyl and pyridinyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol typically involves the reaction of pyridine derivatives with phenylacetone under specific conditions. One common method is the Friedel-Crafts alkylation, where pyridine reacts with phenylacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.
Applications De Recherche Scientifique
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diphenyl-1-(pyridin-3-yl)propan-2-ol
- 1,2-Diphenyl-1-(pyridin-4-yl)propan-2-ol
- 1,2-Diphenyl-1-(quinolin-2-yl)propan-2-ol
Uniqueness
1,2-Diphenyl-1-(pyridin-2-yl)propan-2-ol is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of both phenyl and pyridinyl groups provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
17433-73-7 |
|---|---|
Formule moléculaire |
C20H19NO |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1,2-diphenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H19NO/c1-20(22,17-12-6-3-7-13-17)19(16-10-4-2-5-11-16)18-14-8-9-15-21-18/h2-15,19,22H,1H3 |
Clé InChI |
GCCIBXHCSAYKDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15081499.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
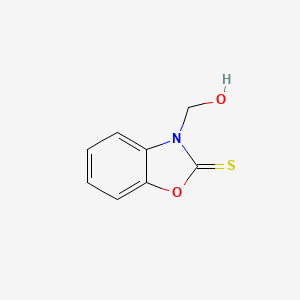
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
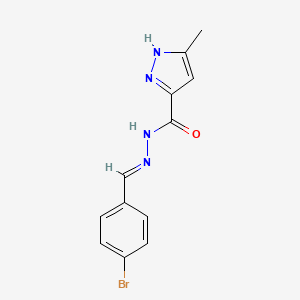

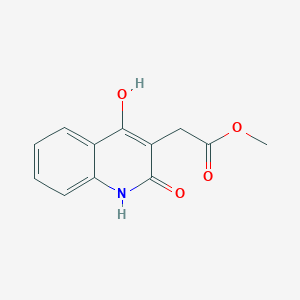
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
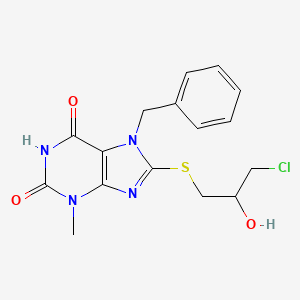
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
